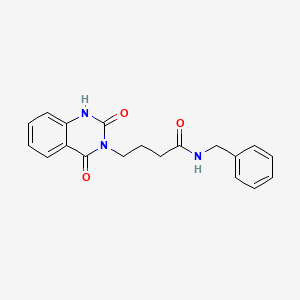
N-benzyl-4-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-4-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide is a synthetic compound that belongs to the quinazolinone family This compound is noted for its complex structure, featuring both benzyl and butanamide groups attached to a quinazolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide typically involves multiple steps:
Formation of Quinazolinone Core: : The initial step involves the synthesis of the quinazolinone core, usually starting from anthranilic acid. Through a series of condensation reactions with formamide or formic acid, the quinazolinone structure is formed.
Introduction of Butanamide Group: : The butanamide side chain is introduced through an amide formation reaction. This often requires the reaction of the quinazolinone intermediate with a suitable butanoic acid derivative under conditions that favor amide bond formation.
Benzylation: : The final step involves the introduction of the benzyl group. This can be achieved through a nucleophilic substitution reaction where the nitrogen atom in the quinazolinone intermediate is benzylated using benzyl chloride in the presence of a base like sodium hydroxide or potassium carbonate.
Industrial Production Methods
In industrial settings, the synthesis process is scaled up with optimization of reaction conditions to improve yield and reduce production costs. Techniques such as continuous flow chemistry might be employed to streamline the process and achieve consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : N-benzyl-4-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide can undergo oxidation reactions, typically at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: : The compound can be reduced at the quinazolinone core, potentially affecting the keto groups and resulting in the formation of hydroquinazolinone derivatives.
Substitution: : The benzyl group attached to the nitrogen atom can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate or chromium trioxide.
Reducing Agents: : Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: : Alkyl halides or aryl halides, with a base to facilitate the reaction.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Hydroquinazolinone derivatives.
Substitution: Various N-substituted quinazolinone derivatives.
Scientific Research Applications
Chemistry
N-benzyl-4-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide serves as an important intermediate in organic synthesis, enabling the construction of more complex molecules through its reactive sites.
Biology
The compound's structural similarity to naturally occurring quinazolinones makes it a valuable tool in studying enzyme interactions and potential inhibitors in biochemical pathways.
Medicine
Researchers are exploring its potential as a lead compound in drug discovery, particularly for its ability to interact with various biological targets, offering prospects in therapeutic areas like cancer and neurodegenerative diseases.
Industry
Its role in materials science and catalysis is being investigated, thanks to its robust chemical structure and reactivity profile.
Mechanism of Action
The mechanism of action of N-benzyl-4-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s quinazolinone core can mimic natural ligands, allowing it to bind to active sites of enzymes, thereby inhibiting their activity. The benzyl and butanamide groups can enhance its binding affinity and selectivity toward specific targets.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-4-(2-oxo-1,2-dihydroquinazolin-4(3H)-yl)butanamide: : Lacks one keto group compared to our compound, potentially altering its reactivity and interaction with biological targets.
4-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide: : Lacks the benzyl group, which may reduce its binding affinity in certain biological applications.
N-benzyl-4-(2-oxo-quinazolin-3(4H)-yl)butanamide: : Features a slightly different core structure, influencing its chemical and biological properties.
Uniqueness
N-benzyl-4-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide's combination of the benzyl and butanamide groups with a quinazolinone core is unique. This structure offers a versatile scaffold for further functionalization, making it particularly attractive for drug design and material science applications.
Properties
IUPAC Name |
N-benzyl-4-(2,4-dioxo-1H-quinazolin-3-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c23-17(20-13-14-7-2-1-3-8-14)11-6-12-22-18(24)15-9-4-5-10-16(15)21-19(22)25/h1-5,7-10H,6,11-13H2,(H,20,23)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSIQYPPYCKKIOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CCCN2C(=O)C3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-(3-chloro-4-methylphenyl)-2-ethyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2966088.png)
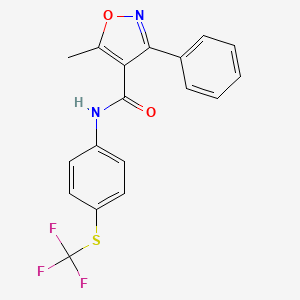
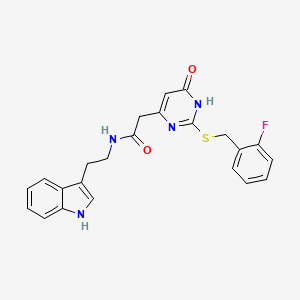

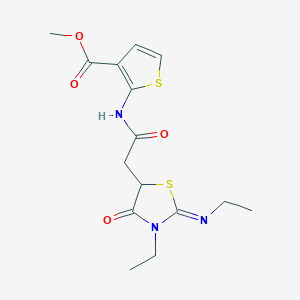
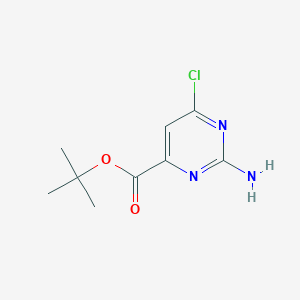
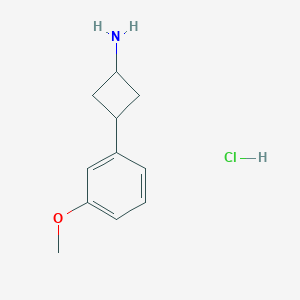
![[1-(2,4-Dimethylphenyl)cyclopropyl]methanamine](/img/structure/B2966099.png)

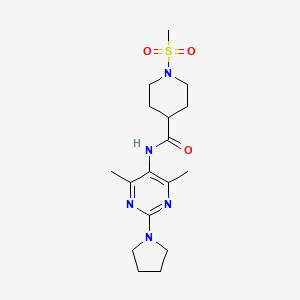
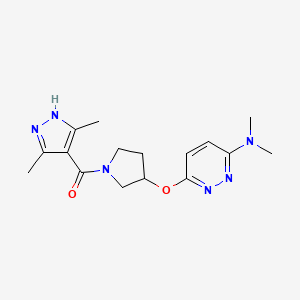
![4-methoxy-2-methyl-N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}benzene-1-sulfonamide](/img/structure/B2966104.png)
![N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-2-(3-methoxyphenoxy)acetamide](/img/structure/B2966107.png)
![(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2966110.png)
